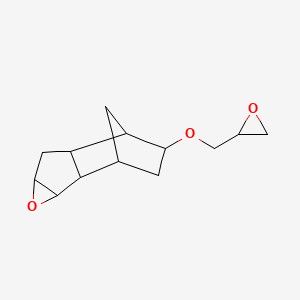
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is a complex organic compound with a unique structure It is characterized by its octahydroindene core, which is fused with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene typically involves multicomponent reactions. These reactions are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-4,4,8,8-tetramethyl-4α,7-methano-4α-H-naphth[1,8a-b]oxirene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-
Uniqueness
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is unique due to its specific combination of an octahydroindene core and an oxirane ring. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
3030-59-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
9-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)8(1)9-3-11-13(16-11)12(6)9/h6-13H,1-5H2 |
Clave InChI |
HGXWGDPXIFBZIA-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2C4C(C3)O4)OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


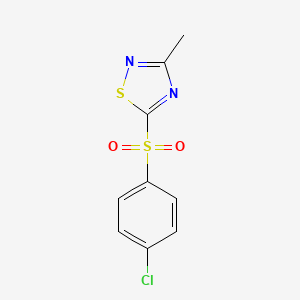
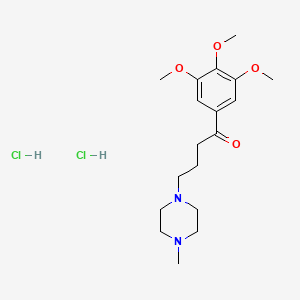
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)



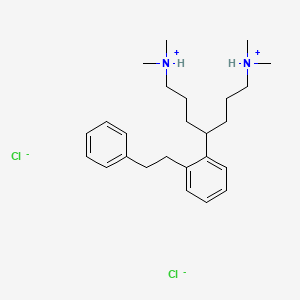
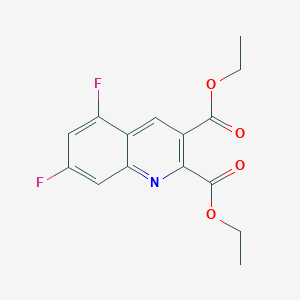
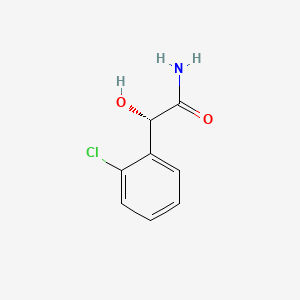
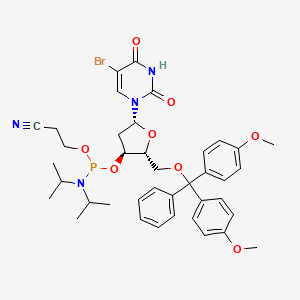
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)


